molecular formula C24H20N2O4S2 B11270401 3-[methyl(phenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide

3-[methyl(phenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide

Cat. No.: B11270401
M. Wt: 464.6 g/mol
InChI Key: PTYCKBCYUQVOCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[methyl(phenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a thiophene ring, which is a five-membered sulfur-containing heterocycle, and is substituted with a sulfamoyl group and a phenoxyphenyl group. The unique structure of this compound makes it a valuable subject for studies in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[methyl(phenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of more efficient catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-[methyl(phenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the sulfamoyl group or other functional groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-[methyl(phenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism of action of 3-[methyl(phenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-[methyl(phenyl)sulfamoyl]-N-(4-methoxyphenyl)thiophene-2-carboxamide: Similar structure with a methoxy group instead of a phenoxy group.

    3-[methyl(phenyl)sulfamoyl]-N-(4-chlorophenyl)thiophene-2-carboxamide: Similar structure with a chloro group instead of a phenoxy group.

Uniqueness

The uniqueness of 3-[methyl(phenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the phenoxy group, in particular, may impart unique properties compared to other similar compounds.

Properties

Molecular Formula

C24H20N2O4S2

Molecular Weight

464.6 g/mol

IUPAC Name

3-[methyl(phenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C24H20N2O4S2/c1-26(19-8-4-2-5-9-19)32(28,29)22-16-17-31-23(22)24(27)25-18-12-14-21(15-13-18)30-20-10-6-3-7-11-20/h2-17H,1H3,(H,25,27)

InChI Key

PTYCKBCYUQVOCJ-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.